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Compound of Interest

Compound Name:
3-Methyl-3H-imidazo[4,5-b]pyridin-

6-ol

Cat. No.: B1393401 Get Quote

The imidazo[4,5-b]pyridine core, a heterocyclic ring system structurally analogous to

endogenous purines, represents a "privileged scaffold" in the field of medicinal chemistry. This

structural mimicry allows for interaction with a wide array of biological targets, leading to a

diverse range of pharmacological activities. While specific, in-depth biological data for 3-
Methyl-3H-imidazo[4,5-b]pyridin-6-ol is not extensively available in public literature, this

guide will provide a comprehensive overview of the well-established biological activities of the

broader imidazo[4,5-b]pyridine class of molecules. By examining the activities of structurally

related analogues, we can infer the potential therapeutic avenues for 3-Methyl-3H-
imidazo[4,5-b]pyridin-6-ol and guide future research endeavors. This document is intended

for researchers, scientists, and drug development professionals seeking to explore the

therapeutic landscape of this promising chemical series.

The Imidazo[4,5-b]pyridine Scaffold: A Foundation
for Diverse Biological Activity
The imidazo[4,5-b]pyridine ring system is a fused bicyclic heterocycle composed of an

imidazole ring fused to a pyridine ring.[1] Its resemblance to purine bases makes it a prime

candidate for interacting with biological macromolecules that recognize purines, such as

kinases, polymerases, and G-protein coupled receptors.[2] This inherent bio-compatibility has

led to the development of imidazo[4,5-b]pyridine derivatives with a wide spectrum of

therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory

agents.[2][3]
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Caption: General structure of the imidazo[4,5-b]pyridine scaffold.

Key Biological Activities of Imidazo[4,5-b]pyridine
Derivatives
The versatility of the imidazo[4,5-b]pyridine scaffold is evident in the broad range of biological

activities exhibited by its derivatives.

Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have emerged as a significant class of anticancer agents,

targeting various hallmarks of cancer.

Kinase Inhibition: Many cellular signaling pathways crucial for cancer cell proliferation,

survival, and metastasis are regulated by protein kinases. Imidazo[4,5-b]pyridine derivatives

have been developed as potent inhibitors of several kinases:

CDK9 Inhibition: Certain novel imidazo[4,5-b]pyridine-based compounds have

demonstrated significant anticancer activity against breast (MCF-7) and colon (HCT116)

cancer cell lines by inhibiting cyclin-dependent kinase 9 (CDK9), with IC50 values in the

sub-micromolar range.[4]

mTOR Inhibition: A series of 3H-imidazo[4,5-b]pyridine derivatives have been designed as

selective inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell

growth and proliferation.[5]

CDK2 and Aurora B Inhibition: Some derivatives have shown inhibitory potency against

both cyclin-dependent kinase 2 (CDK2) and Aurora B enzymes.[1]

Akt Inhibition: A series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines have

been identified as orally bioavailable, selective, and potent ATP-independent inhibitors of

Akt, a critical node in cell survival pathways.[6]

Immune Checkpoint Inhibition: The PD-1/PD-L1 axis is a major immune checkpoint that

cancer cells exploit to evade the immune system. Imidazo[1,2-a]pyridine-based inhibitors

have been designed to antagonize the PD-1/PD-L1 interaction, showing low-micromolar

affinities for PD-L1.[7][8]
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PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors can enhance the sensitivity

of tumor cells to chemotherapy. Imidazo[4,5-c]pyridine derivatives have demonstrated

moderate to good PARP inhibitory activity.[1]

Antiproliferative Effects: Amidino-substituted imidazo[4,5-b]pyridines have shown potent and

selective antiproliferative activity against various human cancer cell lines, including colon

carcinoma.[3][9] Other derivatives have exhibited anticancer properties against laryngeal,

hepatocellular, skin, and breast cancer cell lines.[10][11][12]
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Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[4,5-b]pyridine derivatives.

Antimicrobial Activity
The imidazo[4,5-b]pyridine scaffold has been a fruitful source of antimicrobial agents.

Antibacterial Activity: Derivatives have shown activity against both Gram-positive (e.g.,

Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli,

Pseudomonas aeruginosa, Klebsiella pneumonia) bacteria.[1] The presence of a methyl

group at the C5 position has been observed to enhance activity against tested bacterial

strains.[1]

Antitrypanosomal Activity: Certain imidazo[4,5-b]pyridine derivatives have demonstrated

inhibitory effects on the growth of Trypanosoma brucei, the causative agent of African

trypanosomiasis, by targeting methionyl-tRNA synthetase.[1]

Antifungal Activity: The inhibition of glucosamine-6-phosphate synthase, an enzyme

essential for fungal cell wall synthesis, has been identified as a potential mechanism for the

antifungal activity of some imidazo[4,5-c]pyridine derivatives.[1]

Antituberculosis Activity: Imidazo[1,2-a]pyridine amides have been identified as highly potent

inhibitors of Mycobacterium tuberculosis, with some compounds showing efficacy against

multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[13]

Antiviral Activity
Several imidazo[4,5-b]pyridine derivatives have exhibited promising antiviral properties.

Anti-HIV Activity: Some derivatives have shown moderate to good activity against HIV-1 and

HIV-2 strains.[1]

Bovine Viral Diarrhea Virus (BVDV): Certain imidazo[4,5-c]pyridines have demonstrated

highly active and selective inhibition of BVDV through interaction with the viral RNA-

dependent RNA polymerase.[1]

Respiratory Syncytial Virus (RSV): Bromo-substituted and para-cyano-substituted

imidazo[4,5-b]pyridines have shown selective, albeit moderate, activity against RSV.[3]
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Anti-inflammatory Activity
The anti-inflammatory potential of imidazo[4,5-b]pyridines has been explored in various

contexts.

Retinal Ischemia: One derivative has been shown to diminish the inflammatory response in

human retinal pigment epithelial cells, suggesting its potential in treating retinal ischemia.[1]

Analgesic Properties: In a modified Randall-Selitto analgesic assay, certain imidazo[4,5-

b]pyridin-2-one derivatives elevated pain thresholds in both inflamed and normal feet, an

effect not commonly seen with nonsteroidal anti-inflammatory drugs.[2]

Neurological Activity
BET Inhibitors for Neuropathic Pain: A novel 1H-Imidazo[4,5-b]pyridine derivative has been

discovered as a potent and selective inhibitor of the bromodomain and extra-terminal (BET)

proteins. This compound significantly alleviated mechanical hypersensitivity in a mouse

model of neuropathic pain by inhibiting pro-inflammatory cytokine expression and reducing

excitability.[14]

Experimental Protocols for Biological Evaluation
The following are generalized protocols for common assays used to evaluate the biological

activity of imidazo[4,5-b]pyridine derivatives.

In Vitro Antiproliferative Activity (MTT Assay)
This assay assesses the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular

oxidoreductase enzymes reflect the number of viable cells present. These enzymes are

capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple

color.

Step-by-Step Methodology:
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Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the test compound (e.g., 3-Methyl-3H-
imidazo[4,5-b]pyridin-6-ol) in culture medium. Add the diluted compounds to the wells and

incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g.,

Doxorubicin).[10]

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at

37°C.

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or

isopropanol with HCl) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value (the concentration of the compound that inhibits cell growth by

50%).

MTT Assay Workflow

Seed Cells in
96-well Plate Incubate 24h Add Test Compound

(Serial Dilutions) Incubate 48-72h Add MTT
Reagent Incubate 4h Add Solubilizing

Agent
Measure Absorbance

(570 nm) Calculate IC50

Click to download full resolution via product page

Caption: A typical workflow for an in vitro MTT assay.

Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a

bacterial strain.
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Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the

visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

Compound Preparation: Prepare serial twofold dilutions of the test compound in a 96-well

microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland

standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in

each well.

Incubation: Incubate the plates at 37°C for 18-24 hours.

MIC Determination: The MIC is recorded as the lowest concentration of the compound at

which there is no visible bacterial growth.

Synthesis of the Imidazo[4,5-b]pyridine Core
A variety of synthetic routes to the imidazo[4,5-b]pyridine scaffold have been reported,

providing access to a wide range of derivatives. Common methods include:

Condensation of Diaminopyridines: A popular approach involves the condensation-

dehydration reaction of 2,3-diaminopyridine or 3,4-diaminopyridine with carboxylic acids or

their equivalents (e.g., aldehydes, nitriles).[1][15] These reactions are often carried out under

acidic conditions or at high temperatures.[1]

Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction and

improve yields for the synthesis of 2-substituted imidazo[4,5-b]pyridines.[15]

Reductive Cyclization: One-step synthesis from ketones and 2-nitro-3-aminopyridine can be

achieved through reductive cyclization using a catalyst like SnCl2·2H2O.[1][15]

Conclusion and Future Perspectives
The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, giving rise to

compounds with a remarkable diversity of biological activities. The extensive research into this

class of molecules has yielded promising candidates for the treatment of cancer, infectious
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diseases, inflammation, and neurological disorders. While the specific biological profile of 3-
Methyl-3H-imidazo[4,5-b]pyridin-6-ol remains to be fully elucidated, the wealth of data on its

structural congeners strongly suggests its potential as a bioactive molecule.

Future research should focus on the systematic biological evaluation of 3-Methyl-3H-
imidazo[4,5-b]pyridin-6-ol and its close derivatives. A comprehensive screening against a

panel of cancer cell lines, microbial strains, and a battery of kinase and other enzyme assays

would be a logical starting point. Elucidating the structure-activity relationships, particularly the

influence of the N-methyl and 6-hydroxyl groups, will be crucial in optimizing the potency and

selectivity of this chemical series for specific therapeutic targets. The continued exploration of

the imidazo[4,5-b]pyridine scaffold holds great promise for the discovery of novel and effective

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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